molecular formula C13H19N3O3 B11807807 Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone

Cat. No.: B11807807
M. Wt: 265.31 g/mol
InChI Key: RTZPVRMTDAJXJK-UHFFFAOYSA-N
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Description

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone is a heterocyclic compound featuring an isoxazole core substituted with a piperidine moiety at the 3-position and a morpholine-linked methanone group at the 4-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in neurological and inflammatory pathways .

Properties

Molecular Formula

C13H19N3O3

Molecular Weight

265.31 g/mol

IUPAC Name

morpholin-4-yl-(3-piperidin-3-yl-1,2-oxazol-4-yl)methanone

InChI

InChI=1S/C13H19N3O3/c17-13(16-4-6-18-7-5-16)11-9-19-15-12(11)10-2-1-3-14-8-10/h9-10,14H,1-8H2

InChI Key

RTZPVRMTDAJXJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2=NOC=C2C(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Literature

The compound can be compared to structurally related derivatives described in recent studies (Table 1).

Table 1: Structural and Synthetic Comparison of Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone and Analogues

Compound Name Core Structure Substituents Synthesis Method Yield Reference
Morpholino(5-phenyl-2H-1,2,3-triazol-4-yl)methanone (6) 1,2,3-Triazole Phenyl at C5, morpholinomethanone at C4 Reaction with morpholine in DMF/heat ~60%
(5-Phenyl-2H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone (5) 1,2,3-Triazole Phenyl at C5, piperidinomethanone at C4 Reaction with piperidine in DMF/heat ~55%
3-(Phenoxymethyl)-5-(trifluoromethyl)isoxazole (3p) Isoxazole Phenoxymethyl at C3, CF3 at C5 Cyclization of enol ether precursor ~50%
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Isoxazole Methyl at C5, phenethylamino linkage Ullmann coupling/alkylation N/A

Key Differences and Implications

Core Heterocycle: The isoxazole core in this compound offers distinct electronic properties compared to 1,2,3-triazole derivatives (e.g., compounds 5 and 6). Triazole-based analogues (e.g., compound 6) may exhibit stronger hydrogen-bonding interactions, which could influence target binding affinity .

Substituent Effects: The piperidin-3-yl group at C3 introduces a basic nitrogen, enhancing solubility in acidic environments. This contrasts with compound 3p’s phenoxymethyl group, which increases lipophilicity . The morpholino methanone group at C4 provides a balance between hydrophilicity and steric bulk, differing from piperidine (compound 5) or trifluoromethyl (compound 3p) substituents .

Synthetic Accessibility: this compound likely requires multi-step synthesis involving cyclization (to form the isoxazole) and nucleophilic substitution (to attach morpholine), similar to methods used for compound 3p and triazole derivatives . Yields for isoxazole derivatives (e.g., 50% for 3p) are generally lower than triazole analogues (55–60%), possibly due to competing side reactions during cyclization .

Pharmacological Potential (Inferred from Analogues)

  • Triazole derivatives (compounds 5, 6) have shown activity as kinase inhibitors or antimicrobial agents, attributed to their ability to mimic adenine in ATP-binding pockets .
  • Isoxazole derivatives (e.g., I-6273, compound 3p) are reported as anti-inflammatory or antiviral agents, with the CF3 group in 3p enhancing metabolic resistance .
  • The combination of piperidine and morpholine in the target compound may optimize blood-brain barrier penetration, making it a candidate for central nervous system (CNS) targets .

Biological Activity

Morpholino(3-(piperidin-3-yl)isoxazol-4-yl)methanone is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of piperidine derivatives with isoxazole intermediates. The general synthetic pathway can be summarized as follows:

  • Formation of Isoxazole Ring : The initial step involves the synthesis of the isoxazole ring through cyclization reactions involving appropriate precursors.
  • Piperidine Attachment : The piperidine moiety is introduced via nucleophilic substitution or coupling reactions with activated isoxazole derivatives.
  • Morpholino Group Addition : Finally, the morpholino group is integrated into the structure, often enhancing solubility and bioavailability.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives containing piperidinyl and isoxazole scaffolds have shown significant cytotoxic effects against various cancer cell lines. Notably, compounds exhibiting IC50 values in the low micromolar range have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, crucial for tumor growth and survival .

CompoundIC50 (μmol/L)Target
Compound 201.565PI3Kδ
Compound 211.311PI3Kδ

These findings suggest that this compound and its analogs may act as novel antitumor agents through PI3K inhibition, a pathway frequently dysregulated in cancers.

Neuropharmacological Effects

In addition to its antitumor properties, this compound has been investigated for its effects on glutamate receptors, particularly metabotropic glutamate receptor 2 (mGluR2). Activation of mGluR2 has been shown to reduce glutamate release, potentially providing neuroprotective effects and reducing excitability in neuronal circuits . This mechanism highlights the compound's potential in treating neurodegenerative disorders.

Study on Antitumor Efficacy

A comprehensive study evaluated several derivatives of morpholino-isoxazole compounds against breast cancer cell lines. The study utilized the CCK-8 assay to measure cell viability and determine IC50 values for various compounds. Results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells through caspase activation pathways.

Neuroprotective Effects

Another study focused on assessing the neuroprotective properties of similar compounds in animal models of neurodegeneration. Behavioral assays demonstrated improved cognitive function and reduced neuronal death in treated groups compared to controls, suggesting a protective role against excitotoxicity mediated by glutamate .

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